3-Butyl-1-((3-(4-(Trifluormethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)chinazolin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19F3N4O4 and its molecular weight is 460.413. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forscher haben das Potenzial dieser Verbindung als Antikrebsmittel untersucht, indem sie ihre Zytotoxizität gegenüber Krebszelllinien beurteilt haben .
- Die einzigartige Struktur der Verbindung kann zur Entwicklung von IL-basierten Gelpolymer-Elektrolyten (GPEs) für Batterien und Superkondensatoren beitragen .
Antikrebsmittel
Ionenleiter und Elektrolyte
Kristalltechnik und Polymorphie
Biologische Aktivität
The compound 3-butyl-1-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological applications.
Chemical Structure
The compound features several key structural components:
- Quinazoline core : Known for various biological activities.
- Oxadiazole ring : Contributes to the compound's bioactivity.
- Trifluoromethoxy group : Enhances lipophilicity and biological interactions.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The synthesized compound was evaluated against various Gram-positive and Gram-negative bacteria using the agar well diffusion method.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound | Target Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
3-butyl... | Staphylococcus aureus | 12 | 75 |
3-butyl... | Escherichia coli | 15 | 65 |
3-butyl... | Candida albicans | 11 | 80 |
Standard Drug (Ampicillin) | Staphylococcus aureus | 10 | 80 |
The compound demonstrated moderate to significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .
Anticancer Activity
The quinazoline scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of topoisomerase enzymes.
Case Study: Anticancer Efficacy
In a study involving human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : The compound exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth.
Table 2: Anticancer Activity of Quinazoline Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-butyl... | MCF-7 | 12 |
3-butyl... | HeLa | 15 |
Standard Drug (Doxorubicin) | MCF-7 | 10 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, quinazoline derivatives have shown promise in other therapeutic areas:
- Antiinflammatory : Compounds have been reported to reduce inflammation markers in vitro.
- Anticonvulsant : Some derivatives exhibit activity against seizure models in animal studies.
Eigenschaften
IUPAC Name |
3-butyl-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O4/c1-2-3-12-28-20(30)16-6-4-5-7-17(16)29(21(28)31)13-18-26-19(27-33-18)14-8-10-15(11-9-14)32-22(23,24)25/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFCNGYLIYYFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.